molecular formula C23H27ClN4O3S B278102 N-{[5-chloro-2-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}-2-methoxy-3-methylbenzamide

N-{[5-chloro-2-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}-2-methoxy-3-methylbenzamide

Numéro de catalogue B278102
Poids moléculaire: 475 g/mol
Clé InChI: HCNQFWGBOVOVJH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-{[5-chloro-2-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}-2-methoxy-3-methylbenzamide, commonly known as CEP-1347, is a small molecule inhibitor with potential therapeutic applications in Parkinson's disease. It was first identified by Cephalon Inc. in the early 2000s and has since been the subject of extensive research.

Mécanisme D'action

CEP-1347 works by inhibiting the activity of JNK, a protein kinase that is involved in a variety of cellular processes, including cell death. In Parkinson's disease, JNK is activated in response to oxidative stress and other insults, leading to the death of dopamine-producing neurons. By inhibiting JNK, CEP-1347 can protect these neurons and slow the progression of the disease.
Biochemical and physiological effects:
CEP-1347 has been shown to have a variety of biochemical and physiological effects. In addition to its inhibition of JNK, it has been shown to reduce the production of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes. It has also been shown to reduce inflammation and to promote the survival of neurons.

Avantages Et Limitations Des Expériences En Laboratoire

CEP-1347 has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been extensively studied in cell culture and animal models, making it a well-characterized tool for studying the role of JNK in Parkinson's disease. However, there are also some limitations to its use. For example, it may have off-target effects that could complicate the interpretation of experimental results.

Orientations Futures

There are several potential future directions for research on CEP-1347. One area of interest is the development of more selective JNK inhibitors that could have fewer off-target effects. Another area of interest is the development of novel drug delivery systems that could improve the efficacy and bioavailability of CEP-1347. Finally, there is ongoing research into the role of JNK in other neurodegenerative diseases, such as Alzheimer's disease and Huntington's disease, which could lead to new therapeutic applications for CEP-1347.

Méthodes De Synthèse

The synthesis of CEP-1347 involves several steps, starting with the reaction of 2-methoxy-3-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 5-chloro-2-(4-propanoylpiperazin-1-yl)aniline to form the intermediate product, which is subsequently treated with ammonium thiocyanate to form the final product, CEP-1347.

Applications De Recherche Scientifique

CEP-1347 has been extensively studied for its potential therapeutic applications in Parkinson's disease. It has been shown to inhibit the activity of a protein called c-Jun N-terminal kinase (JNK), which is involved in the death of dopamine-producing neurons in the brain. By inhibiting JNK, CEP-1347 has the potential to protect these neurons and slow the progression of Parkinson's disease.

Propriétés

Formule moléculaire

C23H27ClN4O3S

Poids moléculaire

475 g/mol

Nom IUPAC

N-[[5-chloro-2-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl]-2-methoxy-3-methylbenzamide

InChI

InChI=1S/C23H27ClN4O3S/c1-4-20(29)28-12-10-27(11-13-28)19-9-8-16(24)14-18(19)25-23(32)26-22(30)17-7-5-6-15(2)21(17)31-3/h5-9,14H,4,10-13H2,1-3H3,(H2,25,26,30,32)

Clé InChI

HCNQFWGBOVOVJH-UHFFFAOYSA-N

SMILES

CCC(=O)N1CCN(CC1)C2=C(C=C(C=C2)Cl)NC(=S)NC(=O)C3=C(C(=CC=C3)C)OC

SMILES canonique

CCC(=O)N1CCN(CC1)C2=C(C=C(C=C2)Cl)NC(=S)NC(=O)C3=CC=CC(=C3OC)C

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.